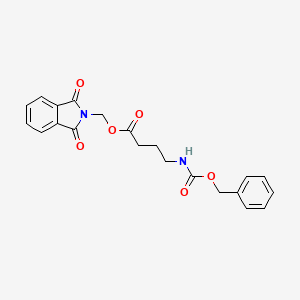
(1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that features a unique structure combining a phthalimide moiety and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a butanoate ester derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share structural similarities.
Butanoate Esters: Compounds such as methyl butanoate and ethyl butanoate have similar ester functional groups.
Uniqueness
(1,3-Dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate is unique due to its combination of a phthalimide moiety with a butanoate ester, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18(11-6-12-22-21(27)28-13-15-7-2-1-3-8-15)29-14-23-19(25)16-9-4-5-10-17(16)20(23)26/h1-5,7-10H,6,11-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYDTPFUWCADAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4954166.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B4954174.png)

![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile](/img/structure/B4954195.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4954205.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4954206.png)
![(2S)-2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-4-(methylthio)-1-butanol](/img/structure/B4954213.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B4954218.png)

![1-[(1H-benzimidazol-2-ylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4954242.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B4954249.png)
![5-[5-(4-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B4954251.png)
![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B4954253.png)
